molecular formula C46H62F3N11O12 B12302800 H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-OH.TFA

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-OH.TFA

Cat. No.: B12302800
M. Wt: 1018.0 g/mol
InChI Key: MPNPJPCNJANRTC-UHFFFAOYSA-N
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Description

[Des-Arg9]-Bradykinin TFA is a synthetic peptide derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. The compound is modified by the removal of the arginine residue at the ninth position and is often used in scientific research to study the functions and mechanisms of bradykinin and its receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Des-Arg9]-Bradykinin TFA typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of [Des-Arg9]-Bradykinin TFA follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product, ensuring its high purity and quality.

Chemical Reactions Analysis

Types of Reactions

[Des-Arg9]-Bradykinin TFA can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Amino acid derivatives with protecting groups, activated by coupling agents like DIC and HOBt.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

[Des-Arg9]-Bradykinin TFA is extensively used in scientific research due to its ability to selectively interact with bradykinin receptors. Its applications include:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of bradykinin in cellular signaling and physiological processes.

    Medicine: Exploring potential therapeutic applications in conditions like inflammation, pain, and cardiovascular diseases.

    Industry: Developing peptide-based drugs and diagnostic tools.

Mechanism of Action

[Des-Arg9]-Bradykinin TFA exerts its effects by binding to bradykinin receptors, specifically the B1 receptor, which is upregulated during inflammation and tissue injury. The binding of the peptide to the receptor activates intracellular signaling pathways, leading to the release of inflammatory mediators, vasodilation, and increased vascular permeability. This mechanism is crucial for understanding the role of bradykinin in various pathological conditions.

Comparison with Similar Compounds

Similar Compounds

    Bradykinin: The parent compound with a full-length sequence.

    [Des-Arg10]-Bradykinin: Another derivative with the removal of the arginine residue at the tenth position.

    [Hyp3]-Bradykinin: A modified bradykinin with hydroxyproline at the third position.

Uniqueness

[Des-Arg9]-Bradykinin TFA is unique due to its selective interaction with the B1 receptor, making it a valuable tool for studying receptor-specific functions and developing targeted therapies. Its structural modifications provide insights into the structure-activity relationships of bradykinin and its derivatives.

Properties

Molecular Formula

C46H62F3N11O12

Molecular Weight

1018.0 g/mol

IUPAC Name

2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C44H61N11O10.C2HF3O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;3-2(4,5)1(6)7/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);(H,6,7)

InChI Key

MPNPJPCNJANRTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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